molecular formula C17H16O2 B3292773 2-(Anthracen-2-YL)propane-2-peroxol CAS No. 880643-79-8

2-(Anthracen-2-YL)propane-2-peroxol

Cat. No.: B3292773
CAS No.: 880643-79-8
M. Wt: 252.31 g/mol
InChI Key: ICFDKXQIBJAJOV-UHFFFAOYSA-N
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Description

2-(Anthracen-2-YL)propane-2-peroxol is a chemical compound characterized by the presence of an anthracene moiety attached to a propane-2-peroxol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Anthracen-2-YL)propane-2-peroxol typically involves the reaction of anthracene with appropriate peroxides under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like acids or bases to facilitate the reaction. The temperature and time of the reaction are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Anthracen-2-YL)propane-2-peroxol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the peroxol group to hydroxyl or other functional groups.

    Substitution: The anthracene moiety can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene alcohols. Substitution reactions can introduce a wide range of functional groups onto the anthracene ring, leading to diverse chemical products.

Scientific Research Applications

2-(Anthracen-2-YL)propane-2-peroxol has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other anthracene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Anthracen-2-YL)propane-2-peroxol involves its interaction with molecular targets and pathways within cells. The peroxol group can generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. This property is exploited in various applications, such as antimicrobial and anticancer therapies, where the compound’s ability to generate ROS can selectively target and kill harmful cells.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A parent compound of 2-(Anthracen-2-YL)propane-2-peroxol, used in the production of dyes and as a precursor for other chemicals.

    Anthraquinone: An oxidation product of anthracene, widely used in the dye industry and as a precursor for various pharmaceuticals.

    2-(Anthracen-2-YL)ethanol: A similar compound with a hydroxyl group instead of a peroxol group, used in organic synthesis and as an intermediate in chemical production.

Uniqueness

This compound is unique due to its peroxol group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of its versatility and range of uses.

Properties

IUPAC Name

2-(2-hydroperoxypropan-2-yl)anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-17(2,19-18)16-8-7-14-9-12-5-3-4-6-13(12)10-15(14)11-16/h3-11,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFDKXQIBJAJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=CC3=CC=CC=C3C=C2C=C1)OO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722883
Record name 2-(Anthracen-2-yl)propane-2-peroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880643-79-8
Record name 2-(Anthracen-2-yl)propane-2-peroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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